molecular formula C24H20N4O5 B11228599 N-(1,3-benzodioxol-5-yl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B11228599
M. Wt: 444.4 g/mol
InChI Key: PBCGHVHXTYURTQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrido[2,3-d]pyrimidine core

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C24H20N4O5/c1-14-10-15(2)25-22-21(14)23(30)27(24(31)28(22)17-6-4-3-5-7-17)12-20(29)26-16-8-9-18-19(11-16)33-13-32-18/h3-11H,12-13H2,1-2H3,(H,26,29)

InChI Key

PBCGHVHXTYURTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and pyrido[2,3-d]pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

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